N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine
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Overview
Description
N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine is an organic compound with the molecular formula C12H18N2O3. It is commonly used in organic synthesis reactions as a starting material or intermediate. The compound is characterized by its nitrophenoxy group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine typically involves a multi-step reaction process. One common method includes the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in various biochemical pathways, influencing cellular processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function.
Comparison with Similar Compounds
N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine can be compared with other similar compounds such as:
- N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine
- N,N-diethyl-2-[2-(2-chlorophenoxy)ethoxy]ethanamine
- N,N-diethyl-2-[2-(2-aminophenoxy)ethoxy]ethanamine
Uniqueness: The presence of the nitrophenoxy group in this compound imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-3-15(4-2)9-10-19-11-12-20-14-8-6-5-7-13(14)16(17)18/h5-8H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUNCSYLBWDVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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